Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate
Overview
Description
NY2267 is a chemical compound known for its ability to disrupt the interaction between Myc and Max proteins. This interaction is crucial for the transcriptional activation of certain genes involved in cell proliferation and oncogenesis. NY2267 has shown potential in inhibiting Myc- and Jun-induced transcriptional activation, making it a valuable compound in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NY2267 involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-naphthalenylamine with cyclohexylamine and 4-methoxybenzyl chloride to form an intermediate. This intermediate is then reacted with pyridine-2-carbonyl chloride to yield the final product, NY2267 .
Industrial Production Methods
Industrial production of NY2267 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents like dimethyl sulfoxide (DMSO) and heating to facilitate the reactions. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
NY2267 undergoes various chemical reactions, including:
Oxidation: NY2267 can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of NY2267 can be achieved using reducing agents such as sodium borohydride.
Substitution: NY2267 can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under specific pH conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of NY2267 may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
NY2267 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study protein-protein interactions, particularly the Myc-Max interaction.
Biology: Investigated for its role in inhibiting oncogenic transformation and transcriptional activation.
Medicine: Potential therapeutic agent for targeting cancers that involve Myc and Jun proteins.
Industry: Utilized in the development of new drugs and therapeutic agents targeting specific protein interactions
Mechanism of Action
NY2267 exerts its effects by disrupting the interaction between Myc and Max proteins. This disruption inhibits the transcriptional activation of genes involved in cell proliferation and oncogenesis. The compound binds to the Myc-Max complex, preventing it from binding to DNA and activating target genes. This inhibition leads to a decrease in oncogenic transformation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
NY2280: Another compound that disrupts Myc-Max interaction and inhibits oncogenic transformation.
IIA4B20: Inhibits c-Myc and c-Jun interactions, similar to NY2267.
Uniqueness of NY2267
NY2267 is unique due to its high specificity and potency in disrupting Myc-Max interactions. Its IC50 value of 36.5 μM indicates its effectiveness in inhibiting transcriptional activation. Additionally, NY2267 has shown strong inhibition of oncogenic transformation, making it a valuable compound in cancer research .
Properties
Molecular Formula |
C38H43N3O6 |
---|---|
Molecular Weight |
637.8 g/mol |
IUPAC Name |
tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate |
InChI |
InChI=1S/C38H43N3O6/c1-38(2,3)47-34(42)25-46-32-20-17-27-22-29(16-15-28(27)23-32)35(36(43)40-30-10-6-5-7-11-30)41(37(44)33-12-8-9-21-39-33)24-26-13-18-31(45-4)19-14-26/h8-9,12-23,30,35H,5-7,10-11,24-25H2,1-4H3,(H,40,43) |
InChI Key |
RVGDACCXDZIPOB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C=C2)C(C(=O)NC3CCCCC3)N(CC4=CC=C(C=C4)OC)C(=O)C5=CC=CC=N5 |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C=C2)C(C(=O)NC3CCCCC3)N(CC4=CC=C(C=C4)OC)C(=O)C5=CC=CC=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NY-2267; NY 2267; NY2267 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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